Specific Scientific Field: Medicinal Chemistry
Summary of the Application: This compound has been used in the synthesis of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
Methods of Application or Experimental Procedures: The derivatives were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Results or Outcomes: The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line.
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O. It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanenitrile moiety. This compound is primarily utilized in research settings and is not approved for general medicinal or food applications. Its CAS number is 1956324-43-8, indicating its unique identification in chemical databases .
These reactions make it a versatile intermediate in organic synthesis.
Several synthetic routes can be employed to produce 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride:
These methods highlight the compound's accessibility for research purposes.
The primary applications of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride include:
Given its structural characteristics, it may also find utility in material science as a building block for more complex molecules.
These studies are crucial for determining the safety and efficacy of any potential therapeutic applications.
Several compounds share structural similarities with 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Amino-3-(4-methoxyphenyl)propanenitrile | Similar amino and nitrile groups | Different substitution pattern on the phenyl ring |
3-Amino-2-(4-methoxyphenyl)propanenitrile | Contains a different position of amino group | Potentially different biological activity |
4-Amino-4-(3-methoxyphenyl)butyronitrile | Longer carbon chain with similar groups | Altered carbon skeleton may affect reactivity |
These comparisons highlight the uniqueness of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride while emphasizing its potential applications in medicinal chemistry and organic synthesis. Each compound's variations provide insights into their respective reactivities and biological activities.